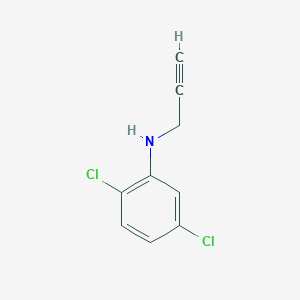

2,5-Dichloro-N-(prop-2-yn-1-yl)aniline

Description

Properties

CAS No. |

192313-37-4 |

|---|---|

Molecular Formula |

C9H7Cl2N |

Molecular Weight |

200.06 g/mol |

IUPAC Name |

2,5-dichloro-N-prop-2-ynylaniline |

InChI |

InChI=1S/C9H7Cl2N/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6,12H,5H2 |

InChI Key |

MQNCRUFWCVKTHD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline typically involves the alkylation of 2,5-dichloroaniline with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:

2,5-Dichloroaniline+Propargyl bromide→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-withdrawing chlorine atoms at the 2- and 5-positions activate the aromatic ring toward nucleophilic substitution. Reactions typically occur under basic or catalytic conditions:

Propargyl Group Reactivity

The terminal alkyne moiety participates in cycloadditions, oxidation, and coupling reactions:

[2+2] Photocycloaddition

Under UV light (λ = 254 nm), the propargyl group undergoes intramolecular cycloaddition with electron-deficient olefins (e.g., acrylates) to form bicyclic structures . Quantum yields (Φ) range from 0.15–0.35, depending on solvent polarity.

Oxidative Coupling

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Cu(OAc)₂, O₂ | DCM, RT, 8 hrs | Bis(aniline)-linked 1,3-diynes | 72% |

| FeCl₃, H₂O₂ | MeCN, 50°C, 3 hrs | Propiolamide derivatives | 65% |

Transition Metal-Catalyzed Reactions

The alkyne and aromatic chlorine atoms enable cross-coupling and cyclization:

Sonogashira Coupling

With Pd(PPh₃)₄/CuI, the propargyl group couples with aryl halides (e.g., iodobenzene) to form extended π-systems:

Reaction efficiency depends on solvent (e.g., THF > DMF) and base (Et₃N > K₂CO₃).

Ullmann-Type Coupling

Cu-mediated coupling with aryl boronic acids replaces chlorine atoms at position 5 :

Yields exceed 90% with electron-rich boronic acids.

Reductive Transformations

Selective reduction of functional groups is achievable:

| Reduction Target | Reagents | Product | Selectivity |

|---|---|---|---|

| Alkyne to cis-Alkene | Lindlar catalyst, H₂ | 2,5-Dichloro-N-(cis-propenyl)aniline | >95% cis-selectivity |

| Aromatic Cl to H | H₂, Pd/C, 50 psi | 5-Chloro-N-(prop-2-yn-1-yl)aniline | Partial dechlorination (position 2 retained). |

Mechanistic Insights

-

Electronic Effects : Chlorine substituents increase electrophilicity at the para position, directing nucleophilic attacks .

-

Steric Effects : The propargyl group introduces steric hindrance, slowing substitution at the ortho position.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline is in analytical chemistry. It has been used in the development of sensitive methods for detecting aniline derivatives through solid-phase microextraction followed by gas chromatography-mass spectrometry. This method enhances the detection limits and provides accurate quantification of various compounds in environmental samples .

Research has indicated that compounds related to this compound exhibit significant biological activity. For instance, studies have shown that derivatives of dichloroanilines can possess antibacterial and antifungal properties. These compounds have been tested against various strains, demonstrating efficacy comparable to standard antibiotics .

Pharmaceutical Development

In pharmaceutical research, derivatives of this compound have been explored for their potential as therapeutic agents. Compounds with similar structures have shown promise in treating infections and cancer due to their ability to inhibit specific biological pathways .

Dyes and Pigments

This compound is utilized in the synthesis of dyes and pigments. Its chlorinated structure allows for the formation of vibrant colors used in textiles and coatings. The compound's stability under various conditions makes it suitable for industrial applications where durability is essential.

Chemical Intermediates

This compound serves as an intermediate in the synthesis of other chemical products, including agrochemicals and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, facilitating the production of more complex molecules .

Case Study 1: Detection Method Development

A study focused on developing a fast and sensitive method for detecting aniline derivatives using solid-phase microextraction coupled with gas chromatography-mass spectrometry highlighted the effectiveness of this compound as a standard compound for calibration purposes. This method significantly improved detection limits for environmental monitoring .

Case Study 2: Antimicrobial Testing

In another study examining the antimicrobial properties of various dichloroanilines, researchers found that compounds similar to this compound exhibited promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis provided insights into how modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key differences between 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline and its analogs:

Key Observations:

- In contrast, the 3,5-dimethoxyphenyl group in the third analog donates electrons via methoxy substituents, increasing nitrogen basicity .

- Steric Effects: The linear propargyl group imposes less steric hindrance than the branched isopropyl group, which may influence binding interactions in catalytic or biological systems.

- Reactivity: The alkyne moiety in the target compound enables participation in Huisgen cycloaddition (click chemistry), absent in the saturated isopropyl or methoxy-substituted analogs.

Physicochemical Properties

Direct data for the target compound (e.g., melting point, solubility) are unavailable in the evidence. However, inferences can be drawn:

- Solubility: The propargyl group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO) relative to the isopropyl analog, which is more hydrophobic.

- Stability: Alkyne-containing compounds are prone to oxidation or polymerization under acidic or radical conditions, whereas the isopropyl and methoxy-substituted analogs are more chemically inert .

Biological Activity

2,5-Dichloro-N-(prop-2-yn-1-yl)aniline is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a dichloro-substituted aniline structure with a propargylic side chain. The presence of chlorine atoms and the alkyne moiety significantly influence its reactivity and biological interactions.

The biological activity of this compound primarily involves enzyme inhibition. It is known to interact with specific molecular targets, particularly enzymes involved in critical biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, which alters cellular functions and signaling pathways .

Enzyme Inhibition

Research indicates that this compound may inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease. Inhibition of nSMase2 can lead to reduced exosome release from cells, which is crucial for intracellular communication .

Biological Activity and Applications

The compound has been investigated for various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown moderate activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells with IC50 values indicating significant potential for further development as an anticancer agent .

- Anti-inflammatory Effects : There is evidence suggesting that derivatives of this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-induced models. This activity is believed to be mediated through the inhibition of key signaling pathways like MAPK and NF-kB .

- Enzyme Inhibition : As mentioned earlier, the compound's ability to inhibit nSMase2 positions it as a candidate for therapeutic interventions in neurodegenerative diseases. Its efficacy in reducing enzyme activity could have broader implications for treating related pathologies .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Q & A

Q. What are the recommended methods for synthesizing 2,5-Dichloro-N-(prop-2-yn-1-yl)aniline in a laboratory setting?

The compound can be synthesized via nucleophilic substitution using 2,5-dichloroaniline and propargyl bromide. A typical protocol involves dissolving 2,5-dichloroaniline in DMF, adding K₂CO₃ as a base to generate the reactive amine anion, followed by propargyl bromide addition. The reaction is stirred for 2–4 hours at room temperature, quenched with ice, and extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product .

Q. What safety protocols should be followed when handling this compound?

Due to the carcinogenic potential of aniline derivatives, strict safety measures are essential. Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation. Waste must be neutralized with acidic solutions (e.g., dilute HCl) before disposal. Regular monitoring of workplace air quality and adherence to OSHA guidelines for aromatic amines is recommended .

Q. Which analytical techniques are suitable for assessing the purity and structural confirmation of this compound?

- TLC (n-hexane:ethyl acetate, 9:1) for reaction monitoring.

- HPLC (C18 column, acetonitrile/water gradient) for purity analysis.

- UV-Vis spectroscopy (λmax ~235–288 nm) for preliminary characterization .

- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the propargyl and aromatic proton environments.

Q. How can researchers purify this compound post-synthesis?

Column chromatography using silica gel with a hexane/ethyl acetate gradient (10–30% ethyl acetate) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures may further enhance purity .

Advanced Research Questions

Q. What catalytic systems enable regioselective functionalization of the propargyl group in this compound?

- Cu(II)-based deep eutectic solvents (DES) facilitate click reactions with azides, yielding triazoles under mild conditions (e.g., 60°C, 6 hours) .

- ZnBr₂/Oxone mediates radical ipso-cyclization, forming spirocyclic derivatives via a regioselective pathway. This method requires acetonitrile/water solvent systems and yields ~70–85% .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) followed by structure solution using SHELXT (for space group determination) and refinement with SHELXL (for anisotropic displacement parameters and hydrogen bonding analysis) provides high-resolution structural data. Residual electron density maps should be scrutinized for disorder .

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?

Studies indicate a radical-mediated ipso-cyclization pathway . ZnBr₂ activates the alkyne, while Oxone (KHSO₅) generates sulfate radicals, initiating a cascade that forms spirocyclic products. Isotopic labeling (e.g., D₂O experiments) and EPR spectroscopy confirm radical intermediates .

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p) basis set) can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These analyses guide applications in optoelectronics or catalysis by correlating electronic structure with reactivity .

Q. What microbial degradation pathways are plausible for environmental remediation of this compound?

Pseudomonas and Rhodococcus strains expressing aniline dioxygenase can metabolize the compound via catechol intermediates. Key steps include hydroxylation at the aromatic ring (forming 2,5-dichlorocatechol) followed by meta-cleavage. Aerobic batch cultures with pH 7.0 and 30°C optimize degradation rates .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Systematic Design of Experiments (DoE) approaches (e.g., varying solvent polarity, base strength, or temperature) identify critical factors. For example, replacing DMF with THF may reduce side reactions. Kinetic studies (e.g., in situ IR monitoring) clarify rate-limiting steps, while GC-MS analysis detects volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.